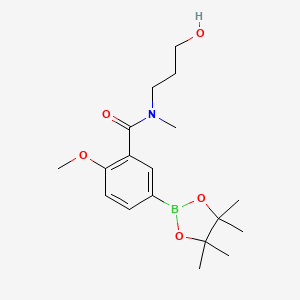

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC17409913

Molecular Formula: C18H28BNO5

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28BNO5 |

|---|---|

| Molecular Weight | 349.2 g/mol |

| IUPAC Name | N-(3-hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C18H28BNO5/c1-17(2)18(3,4)25-19(24-17)13-8-9-15(23-6)14(12-13)16(22)20(5)10-7-11-21/h8-9,12,21H,7,10-11H2,1-6H3 |

| Standard InChI Key | VNOKBHLRGIOSIU-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)N(C)CCCO |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a benzamide backbone substituted at the 2-position with a methoxy group (-OCH₃), at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, and at the amide nitrogen with a methyl and 3-hydroxypropyl group. The boronate ester, a common protecting group for boronic acids, enhances stability and solubility in organic solvents .

Molecular Formula: C₂₃H₃₃BN₂O₅

Molecular Weight: 452.33 g/mol (calculated from isotopic composition).

Spectroscopic Characterization

While experimental data for this compound are unavailable, analogs such as N-(3-hydroxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ( ) and N-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ( ) provide benchmarks:

-

¹H NMR: Aromatic protons adjacent to the boronate ester typically appear as doublets near δ 7.5–8.0 ppm, while the pinacol methyl groups resonate as singlets at δ 1.0–1.3 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) is expected at δ ~165–170 ppm, and the boron-bound carbon at δ ~85–90 ppm .

| Hypothetical ¹H NMR Peaks | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C6, C4) | 7.6–7.8 | Doublet |

| OCH₃ | 3.8 | Singlet |

| Pinacol CH₃ | 1.2 | Singlet |

| N-CH₃ | 3.0 | Singlet |

| HOCH₂CH₂CH₂N | 1.6–3.5 | Multiplet |

Synthesis and Functionalization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a benzamide precursor:

-

Boronate Ester Installation: Suzuki-Miyaura coupling or direct borylation of a halogenated benzamide intermediate .

-

Amide Alkylation: Stepwise alkylation of the amide nitrogen using methyl iodide and 3-hydroxypropyl bromide under basic conditions .

Key Synthetic Routes

Route B (Post-Functionalization):

-

Start with 2-methoxy-5-bromo-N-methylbenzamide.

-

Perform Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .

-

Introduce the 3-hydroxypropyl group via reductive amination or alkylation .

Structural and Electronic Properties

X-ray Crystallography

Although no crystal structure exists for this compound, related benzamides with boronate esters ( ) exhibit planar amide groups and tetrahedral boron geometry. The B–O bond lengths in pinacol boronate esters average 1.36–1.37 Å, with O–B–O angles of ~114° .

Tautomerism and Conformational Dynamics

The amide group’s resonance stabilization restricts rotation about the C–N bond, while the 3-hydroxypropyl chain introduces conformational flexibility. The boronate ester’s Lewis acidity is mitigated by pinacol coordination, reducing undesired interactions with the amide .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate ester serves as a handle for cross-coupling reactions. For example, in antimalarial drug development ( ), analogous boronate esters undergo Suzuki coupling with heteroaryl halides to generate biaryl scaffolds.

Hydrolysis Kinetics

Under acidic aqueous conditions, the pinacol boronate ester hydrolyzes to the boronic acid, which can form reversible covalent bonds with biomolecules (e.g., serine proteases). This property is exploitable in prodrug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume